molecular formula C15H19FN2O B3846557 1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole

1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole

Cat. No. B3846557
M. Wt: 262.32 g/mol
InChI Key: FKDLJGKHXIFCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various fields, including pain management, addiction treatment, and cancer therapy.

Mechanism of Action

1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily expressed in the brain and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, 1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole can modulate the activity of the endocannabinoid system and affect various physiological processes.
Biochemical and Physiological Effects:
1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, the reduction of food intake, and the inhibition of cancer cell proliferation. This compound has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and its tendency to bind to other receptors in addition to the CB1 receptor.

Future Directions

There are several future directions for research involving 1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole, including the development of more potent and selective CB1 receptor antagonists, the investigation of the potential therapeutic applications of 1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole in pain management and addiction treatment, and the exploration of the role of the endocannabinoid system in cancer biology. Additionally, further studies are needed to fully understand the potential advantages and limitations of 1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole as a research tool.

Scientific Research Applications

1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, addiction, and cancer.

properties

IUPAC Name

1-[6-(2-fluorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDLJGKHXIFCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.